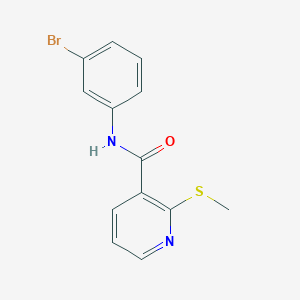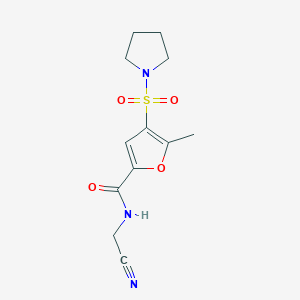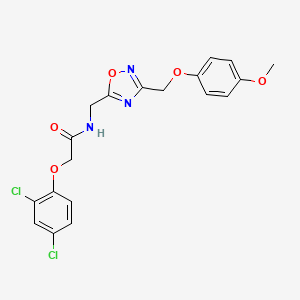![molecular formula C27H28N4O3S2 B2800228 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide CAS No. 864939-49-1](/img/structure/B2800228.png)
4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide” is a benzothiazole derivative. Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been used in various fields such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A specific synthesis method for this compound is not found in the available literature.Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has focused on the synthesis of benzothiazole and piperazine derivatives, which are structurally related to the specified compound. For instance, Patel and Agravat (2009) described the synthesis and antimicrobial studies of new pyridine derivatives, highlighting methods for creating compounds with considerable antibacterial activity Patel & Agravat, 2009. Similar synthetic pathways are likely applicable to the target compound, emphasizing its relevance in the development of antimicrobial agents.
Biological Activities
Derivatives of benzothiazole and piperazine have been extensively studied for their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Notably, a study by Xia et al. (2015) synthesized 1,3,4-thiadiazole amide compounds containing piperazine and demonstrated their inhibitory effects on Xanthomonas campestris pv. oryzae, an important agricultural pathogen Xia, 2015. This research highlights the potential agricultural applications of compounds structurally related to the target molecule.
Antimicrobial Applications
The antimicrobial potential of benzothiazole-piperazine derivatives has been a significant focus, with several studies synthesizing new compounds to evaluate their efficacy against various bacterial and fungal pathogens. For example, Patel and Agravat (2007) investigated new pyridine derivatives for their antibacterial and antifungal activities, providing insight into the potential use of these compounds in combating microbial infections Patel & Agravat, 2007.
Antiviral and Anti-inflammatory Activities
Studies on piperazine derivatives doped with other pharmacologically active molecules have shown promising antiviral and anti-inflammatory activities. Reddy et al. (2013) synthesized piperazine-carboxamides/carbothioamides with significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, indicating a broad spectrum of biological applications Reddy et al., 2013.
Mécanisme D'action
Target of Action
The compound, also known as 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-benzyl-N-ethylbenzene-1-sulfonamide, has been found to have significant activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play crucial roles in the nervous system. AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine, while MAO-B is involved in the oxidative deamination of biogenic amines in the brain.
Mode of Action
The compound interacts with its targets, AChE and MAO-B, by inhibiting their activities . This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft and a decrease in the metabolism of certain monoamine neurotransmitters, respectively. This can result in enhanced cholinergic transmission and altered monoaminergic neurotransmission.
Biochemical Pathways
The compound’s action affects the cholinergic and monoaminergic neurotransmission pathways . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the availability of this neurotransmitter. By inhibiting MAO-B, it prevents the breakdown of certain monoamine neurotransmitters, potentially leading to an increase in their availability.
Pharmacokinetics
The compound’s inhibitory effects against ache and mao-b suggest that it may have good bioavailability and be able to cross the blood-brain barrier to exert its effects in the brain .
Result of Action
The inhibition of AChE and MAO-B by the compound can lead to changes in neurotransmission, which could potentially have therapeutic effects in conditions such as Alzheimer’s disease . For instance, increased acetylcholine availability could enhance cholinergic
Propriétés
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-benzyl-N-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-2-31(20-21-8-4-3-5-9-21)36(33,34)23-14-12-22(13-15-23)26(32)29-16-18-30(19-17-29)27-28-24-10-6-7-11-25(24)35-27/h3-15H,2,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDRWLYMSASUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone](/img/structure/B2800146.png)
![(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2800148.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2800149.png)
![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2800150.png)


![2,2,2-trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B2800156.png)




![Ethyl 4-[4-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2800164.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2800165.png)
